1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitropyridin-2-yl)piperazine
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Overview
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine is a complex organic compound that features a benzodioxole ring, a nitropyridine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative and the nitropyridine derivative, followed by a series of coupling reactions to form the final product. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole ring but differs in the functional groups attached.
(2E)-3-(1,3-Benzodioxol-5-yl)acrylic acid: Contains the benzodioxole ring but has an acrylic acid moiety instead of the piperazine and nitropyridine groups.
Uniqueness
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H18N4O4 |
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Molecular Weight |
342.35 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C17H18N4O4/c22-21(23)14-2-1-5-18-17(14)20-8-6-19(7-9-20)11-13-3-4-15-16(10-13)25-12-24-15/h1-5,10H,6-9,11-12H2 |
InChI Key |
BKJGMRCXCXBWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C=CC=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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